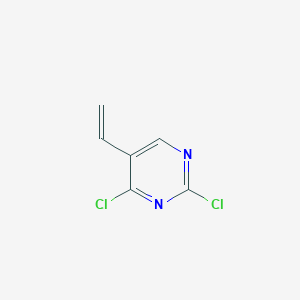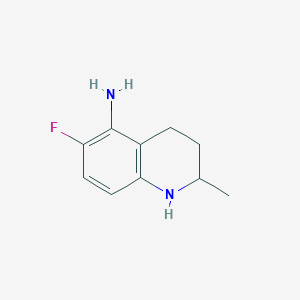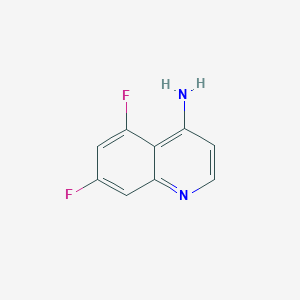
1-(4-Boronophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Boronophenyl)propan-2-one is an organic compound that features a boron atom attached to a phenyl ring, which is further connected to a propan-2-one group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Boronophenyl)propan-2-one can be synthesized through various methods. One common approach involves the borylation of 1-(4-bromophenyl)propan-2-one using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Boronophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The boron atom allows for Suzuki-Miyaura coupling reactions, where it reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Boronic acids or boronate esters.
Reduction: Alcohol derivatives.
Substitution: Various biaryl compounds through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
1-(4-Boronophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(4-Boronophenyl)propan-2-one in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boron atom to the desired substrate. In Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product. The boron atom acts as a nucleophile, participating in the transmetalation step.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)propan-2-one: A precursor in the synthesis of 1-(4-Boronophenyl)propan-2-one.
1-(4-Fluorophenyl)propan-2-one: Similar structure but with a fluorine atom instead of boron.
1-(4-Methylphenyl)propan-2-one: Contains a methyl group instead of boron.
Uniqueness: this compound is unique due to the presence of the boron atom, which imparts distinct reactivity and allows for versatile applications in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura coupling. This makes it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C9H11BO3 |
|---|---|
Peso molecular |
177.99 g/mol |
Nombre IUPAC |
[4-(2-oxopropyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BO3/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5,12-13H,6H2,1H3 |
Clave InChI |
CWCMUZQOUOPFGS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)CC(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11912963.png)

![5-(Oxetan-3-YL)benzo[D][1,3]dioxole](/img/structure/B11912977.png)
![2,6-Dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11912983.png)
![7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11912995.png)





![2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11913018.png)


